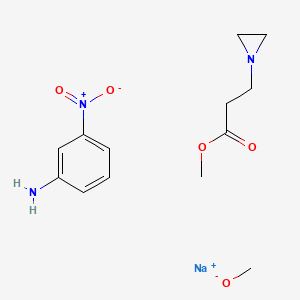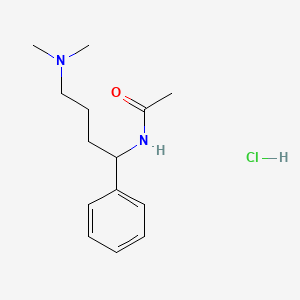
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a dimethylamino group, and an acetamide group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride typically involves the quaternization of dimethylaminopropylamine with benzyl chloride. The reaction is carried out in a solvent such as xylene, with p-toluene sulphonic acid as a catalyst . The reaction conditions include maintaining the temperature and stirring the mixture until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Employed in the study of cellular processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: A compound with similar structural features but different applications.
N-(3-(Dimethylamino)propyl)alkanamide chloride: Another related compound used in surfactant research.
Uniqueness
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Properties
CAS No. |
80704-45-6 |
|---|---|
Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.80 g/mol |
IUPAC Name |
N-[4-(dimethylamino)-1-phenylbutyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-12(17)15-14(10-7-11-16(2)3)13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-11H2,1-3H3,(H,15,17);1H |
InChI Key |
GUDGHWYZZKDMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCN(C)C)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


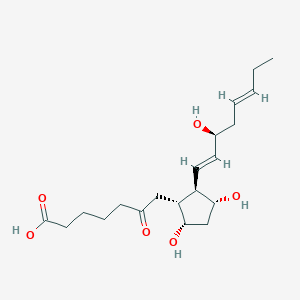

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
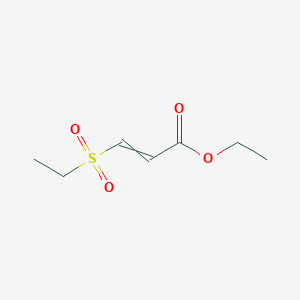
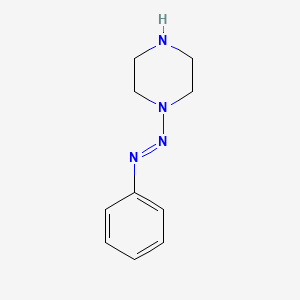
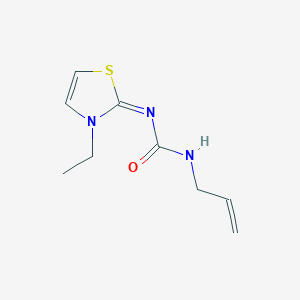
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
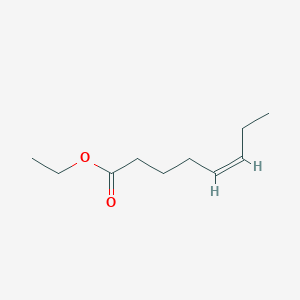

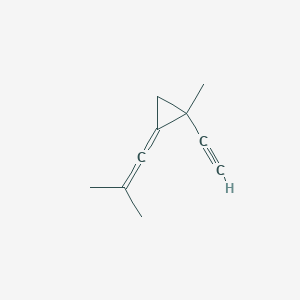
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)

